1,5-Dioxaspiro[2.5]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dioxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(5-8-6)4-7-3-1/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMCYZCLGKOSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939918 | |
| Record name | 1,5-Dioxaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-75-1 | |
| Record name | 1,5-Dioxaspiro(2.5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(2.5)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY3J7934X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Reaction Mechanisms of 1,5 Dioxaspiro 2.5 Octane Derivatives
Ring-Opening Reactions
The inherent strain in the three-membered cyclopropane (B1198618) ring of the 1,5-dioxaspiro[2.5]octane scaffold makes it susceptible to ring-opening reactions under various conditions. This section delves into specific pathways for the cleavage of this spirocyclic system.
Lewis Base-Catalyzed Ring Opening of Activated Spiroacylals
Reversible Generation of Trimethylenemethanes from Dialkoxymethylenecyclopropanes
Derivatives of this compound, specifically dialkoxymethylenecyclopropanes, have been shown to undergo mild thermolysis to reversibly generate trimethylenemethane (TMM) diradicals. This process involves the cleavage of the cyclopropane ring. The stability of the resulting TMM intermediate is influenced by the substituents present. For example, the presence of two methoxy (B1213986) groups can stabilize the TMM species.
This reversible generation allows for [3+2] cycloaddition reactions with suitable trapping agents. The reaction proceeds at a comparable rate to the scrambling of labels in isotopically marked starting materials, indicating a common TMM intermediate. scispace.com
Cycloaddition Reactions
The unique electronic and structural features of this compound derivatives, particularly those containing additional unsaturation, enable their participation in cycloaddition reactions.
[3+2] Cycloaddition Pathways Involving Cyclopropenone Ketals
Cyclopropenone ketals, which can be considered derivatives of this compound, undergo thermal reactions to generate π-delocalized singlet vinylcarbenes. These intermediates can then participate in intramolecular [3+2] cycloaddition reactions when tethered to an electron-deficient olefin. nih.govillinois.educrossref.org
The outcome of these reactions, yielding either [1+2] or [3+2] cycloadducts, is dependent on the reaction conditions, the nature of the activating substituent on the alkene, and the tether connecting the cyclopropenone ketal and the olefin. illinois.edunih.gov For substrates with an aldehyde or ketone substituent on the electron-deficient olefin, the [3+2] cycloadducts are formed in excellent yields (60-88%) under mild thermal conditions (80–100 °C in toluene). nih.govillinois.edunih.gov This process is believed to proceed through a two-step mechanism involving the formation of a vinylcyclopropane (B126155) intermediate which then undergoes a facile rearrangement. nih.govcrossref.org
| Substrate Activating Group | Reaction Temperature (°C) | Product(s) | Yield (%) |
| Aldehyde or Ketone | 80–100 | [3+2] cycloadduct | 60–88 |
| Ester or Nitrile (milder conditions) | 80–100 | [1+2] cycloadduct (intermediate) | - |
| Ester or Nitrile (higher temperatures) | 170–180 | [3+2] cycloadduct | - |
Ring Expansion and Rearrangement Processes
The strained cyclopropane ring of this compound derivatives can also be induced to undergo ring expansion and rearrangement, providing access to larger ring systems.
Sulfonium (B1226848) Ylide-Mediated Ring Expansion to Spirocyclobutanes
The reaction of spirocyclopropanes derived from Meldrum's acid or barbituric acid, which are structurally related to activated this compound derivatives, with stabilized sulfonium ylides provides a highly diastereoselective method for the synthesis of spirocyclobutanes. This reaction proceeds via a regioselective ring expansion.
The process is initiated by the nucleophilic attack of the sulfonium ylide on the cyclopropane ring, leading to a betaine (B1666868) intermediate. Subsequent intramolecular cyclization with the displacement of the sulfide (B99878) results in the formation of the spirocyclobutane ring system. The reaction affords 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in yields of up to 87% without the formation of other isomers.
The choice of solvent and temperature can influence the reaction outcome. For example, the reaction of 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione with dimethylsulfonium benzoylmethylide in chlorobenzene (B131634) at 80 °C gives the corresponding spirocyclobutane in good yield.
| Spirocyclopropane Derivative | Sulfonium Ylide | Solvent | Temperature (°C) | Product | Yield (%) |
| 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Dimethylsulfonium benzoylmethylide | Chlorobenzene | 80 | trans-Spirocyclobutane | 74 |
| Barbituric acid-derived spirocyclopropane | Stabilized sulfonium ylide | Not specified | Not specified | Corresponding cyclobutane | Not specified |
Radical Cascade Approaches for Scaffolds in Carbohydrate Systems (1,5-HAT/Surzur–Tanner Rearrangement)
A significant synthetic strategy for the construction of complex spirocyclic scaffolds, such as the 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane frameworks found in various natural products, involves a radical cascade reaction initiated by a 1,5-hydrogen atom transfer (1,5-HAT), followed by a Surzur–Tanner rearrangement. nih.govacs.org This sequence has been effectively applied to C-glycosyl substrates derived from carbohydrates. nih.govacs.org
The process is typically initiated by the generation of an alkoxyl radical from a suitable precursor, such as an N-alkoxyphthalimide derivative, using a radical initiator system like n-Bu₃SnH/AIBN. nih.gov This alkoxyl radical then undergoes a 1,5-HAT, abstracting a hydrogen atom from a carbon atom at the 5-position. This results in the formation of a carbon-centered radical. nih.govacs.org
Following the 1,5-HAT, a Surzur–Tanner rearrangement, which is a 1,2-(ester)alkyl radical migration, takes place. nih.govacs.org This rearrangement is a key step in the formation of the spirocyclic system. The subsequent steps involve an intramolecular nucleophilic 5-cyclization to yield the final spiroketal structure. nih.gov The efficiency and stereoselectivity of this radical cascade can be influenced by the use of Lewis acids, such as BF₃·Et₂O, which can enhance the rate of the radical rearrangement. nih.govnih.gov
In the context of carbohydrate-derived precursors, this methodology has been successfully employed to synthesize 10-deoxy-1,6-dioxaspiro[4.5]decanes and 4-deoxy-6,8-dioxabicyclo[3.2.1]octane scaffolds. nih.govacs.org The choice of leaving group, such as acetoxy or diphenoxyphosphatoxy, on the carbohydrate moiety plays a crucial role in the efficiency of the Surzur–Tanner rearrangement. nih.gov
For instance, in the reaction of a 3-C-(α-D-glucopyranosyl)propoxyphthalimide precursor, the major product obtained is the corresponding 1,5-HAT–S–T spiroketal. acs.org However, side products can also be formed through premature reduction of the intermediate radicals. nih.govacs.org Deuterium (B1214612) labeling studies have been instrumental in elucidating the mechanism and stereochemistry of the hydrogen atom transfer and radical quenching steps. nih.govacs.org
The following table provides a summary of the outcomes of the 1,5-HAT–Surzur–Tanner rearrangement on various C-glycosyl phthalimide (B116566) precursors.
| Precursor | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-C-(2-O-acetyl-α-d-Glcp)1-propoxyphthalimide | n-Bu₃SnH, AIBN, Toluene, reflux | 1,5-HAT–S–T spiroketal | Major product | nih.govacs.org |
| 3-C-(α-d-ribofuranosyl)1-propoxyphthalimide | n-Bu₃SnH, AIBN, Toluene, reflux | Alcohol (no spirocycle) | - | nih.gov |
| 3-C-(α-d-ribofuranosyl)1-propoxyphthalimide | n-Bu₃SnH, AIBN, BF₃·Et₂O, Toluene, reflux | Spirocycle mixture | Moderate | nih.gov |
Other Significant Transformations of Dioxaspiro[2.5]octanes
While extensive research on the specific reactivity of this compound is not widely available in the reviewed literature, the reactivity of analogous spirocyclic systems, such as other dioxaspiroalkanes, can provide insights into its potential chemical transformations.
The oxidation of dioxaspiroalkanes can be influenced by the stereochemistry of the molecule. For some oxaspiro[2.5]octane derivatives, the preferred orientation of exocyclic substituents has been shown to direct the oxidative attack. nih.gov In the synthesis of related 2,5-dioxaspiro[3.4]octane building blocks, an alcohol precursor was oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) in CH₂Cl₂. nuph.edu.uanuph.edu.ua This suggests that similar oxidative transformations of hydroxylated derivatives of this compound could be feasible.
The reduction of functional groups on the this compound framework is a plausible transformation. For example, in the synthesis of 2,5-dioxaspiro[3.4]octane derivatives, a robust reduction of an ester to an alcohol was achieved using lithium aluminum hydride (LiAlH₄). nuph.edu.uanuph.edu.ua Catalytic hydrogenation has also been employed to reduce carbon-carbon double bonds in the synthesis of related spirocyclic systems, for instance, using Pearlman's catalyst (Pd(OH)₂/C) under hydrogen pressure. nuph.edu.ua These methods could potentially be applied to appropriately functionalized this compound derivatives.
Stereochemical Aspects and Conformational Analysis of Dioxaspiro 2.5 Octane Systems
Stereoisomerism and Configuration in Dioxaspiro[2.5]octanes
The spirocyclic nature of 1,5-Dioxaspiro[2.5]octane introduces chirality into the molecule. The spiro-carbon atom, where the cyclopropane (B1198618) and 1,3-dioxane (B1201747) rings are joined, can act as a stereogenic center. thieme-connect.com This leads to the existence of enantiomers, which are non-superimposable mirror images of each other. Consequently, this compound can exist as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. ncats.io
The absolute configuration of spiro compounds can be challenging to assign. wikipedia.org However, techniques such as circular dichroism (CD) spectroscopy are instrumental in determining the absolute configuration of related spiroketal systems, such as ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate. The presence of substituents on either ring can lead to the formation of diastereomers, further increasing the stereochemical complexity. The assignment of priority to the rings for determining the absolute configuration at the spiro-atom follows the Cahn-Ingold-Prelog (CIP) system, with modifications for spirocyclic systems. wikipedia.org When the two rings are different, as in this compound, the standard CIP rules apply. wikipedia.org
Anomeric Effects in Spiroketal Systems and Their Stabilization
The anomeric effect is a crucial stereoelectronic phenomenon that significantly influences the conformation and stability of heterocyclic compounds containing an acetal (B89532) moiety, such as the 1,3-dioxane ring in this compound. scripps.edu This effect generally describes the preference for an electronegative substituent at the anomeric carbon to occupy an axial position rather than the sterically less hindered equatorial position. scripps.edu
In the context of spiroketals, the anomeric effect involves the delocalization of a lone pair of electrons from one of the oxygen atoms into the antibonding σ* orbital of the adjacent C-O bond. This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar, a condition often met in specific chair or twist-boat conformations of the dioxane ring. This stabilizing hyperconjugation can overcome steric repulsions. researchgate.net In larger spiroketal systems like 1,7-dioxaspiro[5.5]undecanes, the anomeric effect is a well-established factor that governs their conformational preferences and stability. researchgate.net For instance, isomers of certain spiroketals with an axial-quasi-axial arrangement of the spiro C-O bonds benefit from two anomeric effects, rendering them more stable. mdpi.com While direct studies on this compound are limited, it is reasonable to infer that the anomeric effect plays a significant role in stabilizing particular conformations of its 1,3-dioxane ring.
Influence of Ring Flexibility on Stereoisomeric Representation
The conformational behavior of this compound is a product of the interplay between the rigid cyclopropane ring and the more flexible 1,3-dioxane ring. The cyclopropane moiety is inherently rigid and planar, which in turn influences the conformational possibilities of the adjacent dioxane ring. The 1,3-dioxane ring, in isolation, typically adopts a chair conformation to minimize torsional and steric strain. However, its fusion to the cyclopropane ring at the spiro-center introduces constraints.
The flexibility or rigidity of the ring systems in spiro compounds has a direct impact on the number of observable stereoisomers and their representation in spectroscopic analyses, such as NMR. researchgate.net In related dispiro-1,3-dioxane systems, the flexibility of the rings determines the number of representative isomers. researchgate.net For this compound, the six-membered dioxane ring is expected to adopt a chair or a twist-boat conformation. The specific preferred conformation will be a balance between minimizing steric interactions and maximizing the stabilizing anomeric effect. The greater conformational flexibility of five-membered rings compared to six-membered rings has been shown to influence the outcomes of radical reactions in related spiro systems, highlighting the importance of ring size and flexibility. nih.gov
Chiral Spiro Skeletons and Asymmetric Induction in Reactions
The inherent chirality of the this compound skeleton can be exploited in asymmetric synthesis. A chiral spiro framework can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer of the product. This phenomenon, known as asymmetric induction, is of great interest in the synthesis of enantiomerically pure compounds. researchgate.net
Studies on the bromination of derivatives of the related 1,5-dioxaspiro[5.5]undecane have demonstrated that the chiral spiro skeleton can lead to high diastereoselectivity in the reaction. researchgate.netresearchgate.net The chiral environment created by the spirocyclic system directs the approach of the incoming reagent to one face of the molecule over the other. The diastereotopicity of protons and carbon atoms observed in the NMR spectra of some chiral spiro-1,3-dioxanes is a direct consequence of the chirality of the spiro skeleton. researchgate.net Although specific examples involving this compound are not extensively documented, the principle of asymmetric induction by a chiral spiro skeleton is a fundamental aspect of its reactivity and synthetic potential. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 1,5 Dioxaspiro 2.5 Octane
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical calculations have become an indispensable tool for exploring the inhibition mechanisms of related spiro-compounds at the molecular level, offering theoretical backing for experimental findings. imist.maimist.ma DFT, in particular, is widely used to analyze the electronic structure and predict the reactivity of these molecules. numberanalytics.com
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.
While specific data for 1,5-Dioxaspiro[2.5]octane is scarce, extensive research on the derivative 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (referred to as Pt-5) in the context of corrosion inhibition provides a valuable case study. imist.maimist.ma DFT calculations were performed to elucidate its electronic properties and interaction with metal surfaces. imist.ma The selection of such inhibitors often relies on identifying electron-rich functional groups and π-electrons that can facilitate adsorption onto a surface. imist.maimist.ma
In one such study, the HOMO was found to be distributed over the entire Pt-5 molecule, indicating multiple active centers for interaction, while the LUMO was similarly delocalized. imist.ma The calculated quantum chemical parameters for this derivative are detailed below.
Table 1: Quantum Chemical Parameters for a this compound Derivative (Pt-5)
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -4.972 | High electron-donating ability imist.ma |
| ELUMO | -2.651 | Capacity to accept electrons imist.ma |
| Energy Gap (ΔE) | 2.321 | High stability and low reactivity imist.ma |
Data sourced from a DFT/GGA/DNP method study on 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. imist.ma
The distribution of HOMO and LUMO orbitals in another related spiroketal, containing a 1,6-dioxaspiro[4.5]decane structure, showed the HOMO concentrated on the spiroketal moiety, highlighting its strong electron-donating tendency. acs.org This suggests the spiroketal core itself is a key site for electronic interactions. acs.org
Computational tools are increasingly used to predict the site- and regioselectivity of organic reactions, which is a critical aspect of synthesis planning. rsc.org For spiro compounds, predicting the outcome of reactions is complex due to the unique three-dimensional structure. Steric hindrance around the spiro junction is a known factor that directs regioselectivity in reactions such as ring-opening.
Computational analysis can be used to model reaction intermediates and transition states to understand why a particular regio- or stereoisomer is formed. For instance, in a study on halenium ion-initiated spiroketalization, computational analysis at the B3LYP/6-31G*/SM8 level of theory was used to evaluate the stability of oxacarbenium intermediates, providing a rationale for the observed product distribution. nih.gov Similarly, theoretical calculations have been employed to understand the photochemical pathways of complex derivatives like methylene (B1212753) Meldrum's acids, including a dioxaspiro[2.5]octane derivative, by analyzing the energy levels of molecular orbitals. oup.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions with the environment, such as solvents. In the study of the corrosion inhibitor Pt-5, a derivative of this compound, MD simulations were used alongside DFT to confirm experimental results. imist.maimist.ma The simulations modeled the adsorption behavior of the inhibitor molecule on an iron surface in an acidic medium, helping to visualize the interaction energy and orientation of the molecule at the interface. imist.maresearchgate.net These theoretical methods confirmed that the inhibitor could be adsorbed onto the surface through both physical and chemical means. imist.ma
Computational Analysis of Structural Trends and Bonding Environment at Spiro Centers
The spiro center in this compound is a defining feature that imparts unique structural and chemical properties. Computational methods are essential for analyzing the stereochemistry and conformational flexibility of spiro compounds. numberanalytics.com
A comparative analysis with related oxaspiro compounds highlights the structural significance of the [2.5] spiro system. For example, comparison with 1,4-dioxaspiro[4.5]decane, which has a larger six-membered carbocyclic ring, reveals differences in ring strain and conformational flexibility. The larger ring system allows for more favorable positioning of the oxygen atoms and reduced steric interactions, leading to enhanced stability. In contrast, the three-membered oxirane ring in this compound introduces significant ring strain, which is a key factor in its reactivity, particularly in ring-opening reactions.
Furthermore, computational studies, often combined with spectroscopic analysis and X-ray crystallography, are crucial for unequivocally establishing the absolute configuration of complex spiroketals found in natural products. acs.orgbeilstein-journals.org For example, computational Electronic Circular Dichroism (ECD) calculations have been used to determine the absolute configurations of sulfur-containing spiroketals by comparing the calculated spectra with experimental data. beilstein-journals.org These advanced computational techniques provide a powerful means to elucidate the intricate three-dimensional bonding environment at spiro centers.
Applications in Advanced Organic Synthesis and Materials Science
1,5-Dioxaspiro[2.5]octane as Key Synthetic Building Blocks and Intermediates
The unique spirocyclic framework of this compound and its derivatives, characterized by significant ring strain and specific stereochemistry, establishes them as valuable building blocks in organic synthesis. vulcanchem.comontosight.ai This class of compounds serves as a versatile starting point for creating more intricate molecular structures. evitachem.com The inherent reactivity, stemming from the strained spiro-center, allows for controlled ring-opening reactions, providing access to a variety of functionalized products. vulcanchem.com
Derivatives of the core this compound structure are frequently employed as intermediates. For instance, compounds like Methyl this compound-2-carboxylate are utilized in multi-step synthetic protocols. vulcanchem.comaablocks.com The synthesis of these intermediates often involves the acid-catalyzed cyclization of diketone or diol precursors to form the spirocyclic core, followed by functional group manipulations such as esterification. vulcanchem.com The presence of functional groups, such as esters or nitriles, on the spiro-framework provides handles for further chemical transformations, including nucleophilic substitution, reduction, or oxidation, thereby expanding their synthetic utility. vulcanchem.comevitachem.com
The this compound scaffold is a key precursor for the construction of complex molecular architectures, including those found in natural products. ontosight.ai Its distinct three-dimensional structure makes it an attractive starting material for developing novel synthetic routes to elaborate molecules. ontosight.ai The spirocyclic system can be strategically opened or rearranged to introduce functionality and build larger ring systems.
Radical cascade reactions, such as the 1,5-hydrogen atom transfer/Surzur–Tanner rearrangement, have been applied to carbohydrate systems to generate related 1,6-dioxaspiro[4.5]decane scaffolds. nih.govacs.org This highlights how the fundamental principles of reactivity associated with such spiro-acetals can be harnessed to create complex polycyclic systems from simpler, linear precursors. nih.govacs.org The ability to generate such intricate structures underscores the value of dioxaspiro-octane derivatives as foundational elements in the synthesis of novel and complex chemical entities.
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.comrsc.org The goal of DOS is to vary not just the building blocks and stereochemistry, but also the underlying molecular framework of the compounds produced. scispace.com
While direct examples of this compound in large-scale DOS libraries are not extensively documented, its characteristics make it an ideal scaffold for such applications. Its rigid, three-dimensional structure can serve as a starting point from which diversity can be introduced. The functional handles present in its derivatives allow for the attachment of various building blocks. evitachem.comsmolecule.com Furthermore, the reactivity of the spirocycle itself allows for skeletal diversification, where the core structure can be rearranged or fragmented to produce a variety of different molecular scaffolds. This potential for both appendage and skeletal diversity makes the this compound framework a promising candidate for the generation of compound libraries with high structural and spatial complexity, which is a key goal in modern medicinal chemistry. nuph.edu.uanuph.edu.ua
The this compound motif and its analogs are of significant interest in medicinal chemistry and pharmaceutical development. evitachem.comsmolecule.com Spirocyclic structures are increasingly recognized for their potential to improve the physicochemical and pharmacological properties of drug candidates. nuph.edu.ua The incorporation of the closely related spiro-oxetane moiety, for example, has been shown to enhance aqueous solubility, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. nuph.edu.ua
Derivatives of dioxaspiro-octanes are investigated as intermediates for synthesizing molecules with potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. evitachem.com The unique three-dimensional shape provided by the spiro-core can lead to novel interactions with biological targets like enzymes and receptors. evitachem.com For instance, related spirocyclic compounds have been explored as inhibitors of enzymes like Type II dihydrofolate reductase (DHFR). The table below lists several derivatives and their noted relevance in pharmaceutical research.
| Derivative Name | CAS Number | Molecular Formula | Stated Pharmaceutical Relevance |
| Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | - | C₁₀H₁₆O₄ | Potential lead compound for drug design; similar motifs show anticancer and antimicrobial activity. smolecule.com |
| 2,5-Dioxaspiro[3.4]octanes | - | Various | Considered promising fragments for drug discovery as 3D analogs of 1,4-dioxanes. nuph.edu.uanuph.edu.ua |
| 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile | - | C₈H₈F₃NO₂ | Investigated for antimicrobial, anti-inflammatory, or anticancer properties. evitachem.com |
| 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile | - | C₉H₁₃NO₂ | Subject of interest in medicinal chemistry and drug development due to its interaction with biological systems. evitachem.com |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | 5617-70-9 | C₈H₁₀O₄ | Derivatives explored as novel antibacterial agents and for developing anticancer therapies. |
Development of New Synthetic Methodologies and Strategies
The unique reactivity of the this compound framework has prompted the development of new synthetic methods. For the closely related 5,7-dioxaspiro[2.5]octanes, a method has been developed involving the reaction of 5,5-bis(chloromethyl)-1,3-dioxanes with butyllithium (B86547) to induce cyclization, offering a route to these spiro compounds with high yields. google.com
Furthermore, research into related spirocyclic systems has led to innovative strategies that could be applicable to this compound synthesis and modification. For example, a ring-closing metathesis (RCM) strategy using a Grubbs' catalyst has been effectively used to construct spiro-oxetane compounds that are analogous to dioxaspiro-octanes. nuph.edu.ua This methodology demonstrates the power of modern catalytic methods in efficiently building these strained cyclic systems. nuph.edu.ua Additionally, radical cascade reactions, such as a 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement, have been developed to create complex spiro-acetal systems from carbohydrate-derived precursors. acs.org The development of mild, nickel-catalyzed methods for the conversion of alkenyl triflates to alkenyl halides also represents a significant advancement in the functionalization of complex molecules, a strategy applicable to precursors of spirocyclic systems. caltech.edu
These examples showcase a trend towards using advanced catalytic and radical-based methods to access and functionalize the spiro-dioxane core, expanding the synthetic chemist's toolkit for creating these valuable motifs.
Exploration of Potential in Materials Science (e.g., Polymers, Thin Films)
The application of this compound and its derivatives extends beyond synthesis into the realm of materials science. evitachem.com Certain derivatives are utilized as monomers for polymerization, leading to materials with unique properties.
For example, the radical ring-opening polymerization of 1-vinyl-4,8-dioxaspiro[2.5]octane, a related isomer, results in a polymer formed by the cleavage of the cyclopropane (B1198618) ring. sci-hub.box This process can be used to create cross-linked polymers, and the polymerization is often initiated by agents like AIBN. sci-hub.box The resulting polymers can be solvent-resistant, a property attributed to chain transfer reactions during polymerization. sci-hub.box
Furthermore, derivatives like 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione are used as monomers in polymer production. forecastchemicals.com Research into thermosetting resins based on related Meldrum's acid derivatives has shown that thermal decomposition of the core structure can evolve gases like CO₂, creating cavities within the resin. researchgate.net This process can generate materials with high free volume and inherently low dielectric constants, which are desirable properties for advanced electronic applications such as thin films for microelectronics. researchgate.net The thermal stability of the spirocyclic framework is also a key advantage, with some derivatives being stable at temperatures above 200°C, making them suitable for high-temperature processing applications. vulcanchem.com
Natural Occurrence of Spiroketal Motifs Relevant to 1,5 Dioxaspiro 2.5 Octane
Presence of Spiroketals as Privileged Substructures in Biologically Significant Natural Products
Spiroketals are considered "privileged substructures" in medicinal chemistry due to their prevalence in a multitude of biologically active natural products. rsc.orgnih.gov Their rigid, three-dimensional conformation is often key to their interaction with biological targets. researchgate.net The spiroketal moiety is a common feature in natural products, drugs, and other functional molecules, making it a central topic in organic chemistry. rsc.org The structural diversity and important bioactivity of natural spiroketals have garnered significant interest from a wide range of scientific disciplines. researchgate.netrsc.org
The spiroketal framework is found in various classes of natural products, including polyketides, terpenes, and alkaloids, which have been isolated from a diverse range of sources such as plants, insects, marine organisms, and microorganisms. Many of these natural products exhibit a wide array of potent biological activities. rsc.org
Table 1: Examples of Biologically Significant Natural Products Containing Spiroketal Motifs
| Natural Product | Class | Source | Noteworthy Biological Activity |
|---|---|---|---|
| Avermectin | Polyketide | Streptomyces avermitilis | Antiparasitic |
| Okadaic Acid | Polyketide | Marine Dinoflagellates | Potent inhibitor of protein phosphatases |
| Salinomycin | Polyether antibiotic | Streptomyces albus | Antibacterial, coccidiostatic |
Recent Progress in Isolation, Characterization, and Biosynthesis of Natural Spiroketals
The field of natural product chemistry continues to see significant progress in the discovery and understanding of spiroketal-containing compounds. In recent years, over a hundred new spiroketals with novel and unusual skeletons have been isolated from various natural sources. rsc.org
Advances in spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been instrumental in the structural elucidation and stereochemical assignment of these complex molecules. The characterization of these compounds often involves a combination of these advanced analytical methods.
The biosynthesis of spiroketals is an area of active research. Generally, the spiroketal moiety is formed through the cyclization of a hydroxy ketone or a dihydroxy ketone precursor. researchgate.net These precursors are themselves products of complex biosynthetic pathways, such as the polyketide or terpenoid pathways. Understanding these biosynthetic routes is crucial for the potential future production of these valuable compounds through synthetic biology approaches. For instance, the biosynthesis of some spiroketals has been proposed to proceed through Michael additions and Claisen condensations, followed by rearrangement and spiroketalization. rsc.org
Future Research Directions and Perspectives in 1,5 Dioxaspiro 2.5 Octane Chemistry
Exploration of Novel Synthetic Routes and Cascade Reactions for Enhanced Efficiency
The development of more efficient and atom-economical methods for constructing the 1,5-dioxaspiro[2.5]octane core remains a key area of research. While classical methods involving the acid-catalyzed cyclization of dihydroxy ketones are well-established, future efforts will likely concentrate on the discovery and implementation of novel catalytic systems. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to effect the spiroketalization under milder conditions and with higher yields.
Advanced Stereochemical Control in Complex Spiroketal Synthesis
Achieving high levels of stereochemical control is paramount when incorporating the this compound motif into chiral molecules, such as natural products or pharmaceutical agents. The spirocyclic nature of this compound introduces a stereocenter at the spiro-carbon, and any substituents on the rings can also be stereogenic. Future research will undoubtedly focus on the development of more sophisticated asymmetric strategies to control the absolute and relative stereochemistry of these centers.
This will involve the design of new chiral catalysts, including chiral Brønsted acids, Lewis acids, and organocatalysts, that can effectively discriminate between different transition states leading to the desired stereoisomer. The use of chiral auxiliaries attached to the precursor molecule, which are later removed, will also continue to be a valuable strategy. Furthermore, dynamic kinetic resolution approaches, where an undesired stereoisomer is racemized and recycled back into the reaction, could provide a powerful means to maximize the yield of a single enantiomer.
Further Integration of Computational Chemistry in Reaction Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern synthetic organic chemistry, and its application to the study of this compound is expected to grow. Density Functional Theory (DFT) calculations, for example, can provide detailed insights into the reaction mechanisms of spiroketal formation. By modeling the transition state energies of different pathways, researchers can predict which reaction conditions are most likely to favor the desired product and stereoisomer.
Future computational studies will likely focus on more complex systems, such as modeling enzyme-catalyzed spiroketalizations or predicting the stereochemical outcome of reactions with new, untested catalysts. This in silico approach can significantly accelerate the discovery of new reactions and optimize existing ones by reducing the need for extensive empirical screening. The synergy between computational predictions and experimental validation will be crucial for the rational design of highly efficient and selective syntheses of this compound derivatives.
Expanded Utility in Complex Molecule Synthesis and Scaffold Derivatization
The unique three-dimensional structure and chemical stability of the this compound core make it an attractive building block for the synthesis of complex molecules. While it has already been utilized in the synthesis of some natural products, there is vast untapped potential for its incorporation into a wider range of targets. Future work will likely see the development of new strategies for the late-stage installation of the spiroketal motif onto complex molecular scaffolds.
Furthermore, research will focus on the derivatization of the this compound ring system itself. The development of methodologies to selectively functionalize different positions on the cyclohexane (B81311) and oxirane rings will open up new avenues for creating diverse libraries of spiroketal-containing compounds. These libraries could then be screened for biological activity, leading to the discovery of new therapeutic agents or agrochemicals. The rigid spirocyclic framework can serve as a conformational constraint, which is often a desirable feature in the design of potent and selective bioactive molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-Dioxaspiro[2.5]octane, and how can researchers optimize yields?
- Methodological Answer : The synthesis typically involves cyclization reactions using epoxide precursors or spiroannulation strategies. For example, analogous spiro compounds (e.g., 1-Dichlorospiro[2.5]octane) are synthesized via nucleophilic ring-opening of epoxides followed by acid-catalyzed cyclization . To optimize yields, researchers should:
- Vary reaction temperature and catalyst concentration (e.g., H₂SO₄ or BF₃·Et₂O) to balance reaction rate and byproduct formation.
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Purify via fractional distillation or column chromatography, referencing purity criteria (>98%) as outlined in safety data sheets .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect distinct signals for spiro-cyclopropane protons (δ ~0.5–1.5 ppm) and dioxane ring protons (δ ~3.5–4.5 ppm), with splitting patterns reflecting symmetry .
- ¹³C NMR : Cyclopropane carbons appear at δ ~5–15 ppm, while ether oxygens deshield adjacent carbons (δ ~60–80 ppm) .
- IR : Key stretches include C-O-C (1100–1250 cm⁻¹) and cyclopropane C-C (3000–3100 cm⁻¹) . Cross-validate with computational spectra (e.g., DFT) to resolve ambiguities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as spiro compounds may cause irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer :
- Variables : Test temperature (50–100°C), catalyst loading (0.1–1.0 equiv), and solvent polarity (e.g., THF vs. DCM).
- Design : Use a 2³ factorial design to evaluate main effects and interactions. For example, a study on similar epoxide cyclizations found catalyst concentration had the strongest effect on yield .
- Analysis : Apply ANOVA to identify significant factors and generate response surface models for predictive optimization .
Q. What computational tools (e.g., COMSOL, DFT) are suitable for studying the reactivity of this compound?
- Methodological Answer :
- Reaction Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for ring-opening reactions. Compare with experimental kinetics .
- Process Simulation : Employ COMSOL Multiphysics to model mass transfer in continuous-flow systems, optimizing residence time and mixing efficiency .
- Validation : Cross-reference computational results with experimental NMR/IR data to refine force field parameters .
Q. How do steric and electronic effects influence the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Steric Effects : The cyclopropane ring imposes torsional strain, increasing susceptibility to acid-catalyzed ring-opening. Monitor degradation via GC-MS under varying pH (1–14) .
- Electronic Effects : Electron-withdrawing substituents on the dioxane ring stabilize the compound against nucleophilic attack. Synthesize derivatives (e.g., fluorinated analogs) and compare hydrolysis rates .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, spectral assignments)?
- Methodological Answer :
- Data Triangulation : Compare multiple sources (e.g., NIST, Beilstein) and validate using high-purity samples. For example, discrepancies in boiling points may arise from impurities or measurement techniques .
- Collaborative Studies : Replicate experiments across independent labs, adhering to standardized protocols (e.g., IUPAC guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
